![molecular formula C17H15NO2 B2807803 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile CAS No. 1443979-26-7](/img/structure/B2807803.png)
4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile
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Description
4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile, also known as MPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPB is a nitrile derivative of 4-phenyl-4-oxo-3-butenoic acid and is synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde, malononitrile, and benzaldehyde.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Oxidative Cyclization : A method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been developed. This process involves nucleophilic intramolecular cyclization and oxidation, enhancing yields and expanding reaction scope (Aksenov et al., 2022).
Catalysis and Material Science
- Catalytic Activity in Oxidations : New iron(II) and cobalt(II) phthalocyanine complexes were synthesized and shown to catalyze the oxidation of cyclohexene effectively. These catalysts demonstrate selectivity towards 2-cyclohexene-1-ol, with minimal catalyst destruction and high conversion rates, using various oxidants such as TBHP, m-CPBA, aerobic oxygen, and H2O2 (Saka et al., 2013).
Chemical Structure and Properties
- X-ray Powder Diffraction : Data for compounds related to 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in apixaban synthesis, highlights the utility of X-ray diffraction in determining the structure of complex organic molecules (Wang et al., 2017).
Environmental and Corrosion Science
- Corrosion Inhibition : Studies on compounds with structural similarities to 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have shown promising results as corrosion inhibitors for mild steel in sulfuric acid media, demonstrating the potential for application in protecting metals against corrosion (Bouklah et al., 2006).
properties
IUPAC Name |
4-(3-methoxyphenyl)-4-oxo-3-phenylbutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-15-9-5-8-14(12-15)17(19)16(10-11-18)13-6-3-2-4-7-13/h2-9,12,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXMGBYVCZQHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(CC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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